molecular formula C20H19N B1582438 N,N-Dibenzylaniline CAS No. 91-73-6

N,N-Dibenzylaniline

Cat. No. B1582438
CAS RN: 91-73-6
M. Wt: 273.4 g/mol
InChI Key: ISGXOWLMGOPVPB-UHFFFAOYSA-N
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Description

N,N-Dibenzylaniline (DBA) is an organic compound with the molecular formula C14H14N2. It is a derivative of aniline, and is a white, crystalline solid. DBA is used as a building block for many organic compounds and is used in the synthesis of pharmaceuticals, dyes, and other compounds. DBA has been studied extensively in recent years, and has been found to have a variety of medicinal and industrial applications.

Scientific Research Applications

Polymorphism Studies

N,N-Dibenzylaniline has been studied for its polymorphic forms. A new polymorph of N,N-dibenzylaniline was identified, differing in molecular conformations from previously known polymorphs (Hongbo Tong et al., 2007).

Photoredox-Catalyzed Reactions

In 2021, research highlighted the use of N,N-dibenzylaniline in photoredox-catalyzed reactions for synthesizing 2° amides. This process involves in situ generation of α-amino radicals and is useful for organic synthesis (Nalladhambi Neerathilingam et al., 2021).

Mass Spectrometry Studies

N,N-Dibenzylaniline has been used in mass spectrometry studies. Research in 2017 focused on collision-induced dissociation in mass spectrometry, enriching knowledge about fragmentation mechanisms in protonated N-benzyl compounds (G. Ma et al., 2017).

Chemical Synthesis

The compound plays a role in the synthesis of various chemical structures. For instance, it is used in the synthesis of functionalized oxazolidinones from chiral aziridines, highlighting its versatility in organic synthesis (Chan Sun Park et al., 2003).

Molecular Structure Analysis

Studies have also been conducted on the crystal and molecular structure of derivatives of N,N-dibenzylaniline. This includes analysis of molecules like o-thiobenzyl N,N-dibenzylaniline, which are non-planar and involve complex intramolecular bonding (S. Karmakar et al., 2005).

Application in Biochemistry

In biochemistry, derivatives of N,N-dibenzylaniline have been studied for their metabolic pathways. For example, a 1975 study investigated the metabolism of dibenzylamine, identifying NN-dibenzylhydroxylamine as a major in vitro metabolic product (A. Beckett et al., 1975).

properties

IUPAC Name

N,N-dibenzylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGXOWLMGOPVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Record name N,N-Dibenzylaniline
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dibenzylaniline
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059030
Record name Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
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Molecular Weight

273.4 g/mol
Source PubChem
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Product Name

N,N-Dibenzylaniline

CAS RN

91-73-6
Record name Dibenzylaniline
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Record name N,N-Dibenzylaniline
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Record name N,N-Dibenzylaniline
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Record name N,N-dibenzylaniline
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Record name N,N-Dibenzylaniline
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Synthesis routes and methods

Procedure details

A stirred solution of 93.1 g (1 mole) of aniline, 342.1 g (2 mole) of benzyl bromide, and 252 g (3 mole) of sodium bicarbonate in dimethylsulfoxide is heated at 90° C. for three hours. After cooling to room temperature, the reaction mixture is poured into a four-fold excess of water, and the aqueous solution is extracted with methylene chloride. The combined organics are filtered through cotton and evaporated to yield N,N-dibenzylaniline, which is purified by flash chromatography.
Quantity
93.1 g
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reactant
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342.1 g
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252 g
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reactant
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
S Karmakar, K Patowary, SK Bhattacharjee… - 2005 - nopr.niscpr.res.in
In crystals of o-thiobenzyl N,N-dibenzylaniline (I) (C 27 H 25 NS), there are three benzyl groups. N atom is two covalent with the C atoms of the two benzyl groups and the S atom is …
Number of citations: 3 nopr.niscpr.res.in
G Ma, G Liu, S Shen, Y Chai, L Yue… - Journal of Mass …, 2017 - Wiley Online Library
Collision‐induced dissociation of protonated N,N‐dibenzylaniline was investigated by electrospray tandem mass spectrometry. Various fragmentation pathways were dominated by …
QX Bi, HB Tong, MS Zhou - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 4| April 2007| Pages o1809-o1810 https://doi.org/10.1107/S1600536807011476 …
Number of citations: 1 scripts.iucr.org
N Neerathilingam, R Anandhan - RSC advances, 2022 - pubs.rsc.org
An efficient synthesis of imides using metal-free photoredox-catalyzed direct α-oxygenation of N,N′-disubstituted anilines in the presence of 9-mesityl-10-methylacridinium [Acr+-Mes]…
Number of citations: 7 pubs.rsc.org
HB Tong, MS Zhou, QX Bi, JB Chao - Acta Crystallographica Section …, 2007 - scripts.iucr.org
The title compound, C20H19N, is a second polymorph of N,N-dibenzylaniline [Bi, Tong & Zhou (2007). Acta Cryst. E63, o1809–o1810]. The present polymorph and that already reported …
Number of citations: 1 scripts.iucr.org
BA Dar, V Shrivastava, A Bowmik, MA Wagay… - Tetrahedron Letters, 2015 - Elsevier
A simple one-pot procedure for the direct N,N-dibenzylation of anilines using a catalytic amount of Cu modified montmorillonite-KSF is described. Cu modified montmorillonite-KSF has …
Number of citations: 11 www.sciencedirect.com
M Oki, Y Yoshioka, H Kihara, N Nakamura - Chemistry Letters, 1980 - journal.csj.jp
Rates of dissociation of N,N-dibenzylanilinium ions into N,N-dibenzylaniline and proton which is captured by chloride anion have been determined by the dynamic NMR technique. The …
Number of citations: 6 www.journal.csj.jp
MI Bardamova, OM Usov - Bulletin of the Academy of Sciences of the …, 1990 - Springer
The radicalcations of alkynylanilines are formed during the photolysis of ethynylanilines substituted at the para position in the presence of carbon tetrachloride and oxygen. They …
Number of citations: 3 link.springer.com
M Oki, M Ohira, Y Yoshioka, T Morita… - Bulletin of the …, 1984 - journal.csj.jp
Rates of proton exchange between p-substituted N,N-dibenzylanilinium ion and chloride ion in chloroform-d and acetonitrile-d 3 were determined by the dynamic NMR technique. …
Number of citations: 19 www.journal.csj.jp
T Fueno, H Okamoto, T Tsuruta… - Journal of Polymer …, 1959 - Wiley Online Library
Binary mixtures of amines and alkyl (or aralkyl) chlorides were used as the initiators for the polymerizations of several acrylic monomers and styrene. A parallelism was found between …
Number of citations: 29 onlinelibrary.wiley.com

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